4-(2-Methylpropanamido)benzene-1-sulfonyl chloride
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Overview
Description
4-(2-Methylpropanamido)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C₁₂H₁₄ClNO₃S. It is a derivative of benzene sulfonyl chloride, where a 2-methylpropanamide group is attached to the benzene ring. This compound is known for its utility in various chemical reactions and applications in scientific research.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-aminobenzene-1-sulfonyl chloride and 2-methylpropanoic acid.
Reaction Process: The amine group on the benzene ring is acylated with 2-methylpropanoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the amide bond.
Purification: The resulting product is purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and reduce by-products. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The sulfonyl chloride group can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl chloride group to sulfonamide or sulfonic acid derivatives.
Substitution: The sulfonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as alcohols, amines, or water, often in the presence of a base.
Major Products Formed:
Sulfonic Acids: Resulting from oxidation reactions.
Sulfonamides: Resulting from reduction reactions.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: This compound is used as a reagent in organic synthesis, particularly in the preparation of sulfonamide derivatives and other functionalized aromatic compounds.
Biology: It serves as a tool in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: The compound is utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates that contain sulfonamide groups.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-(2-Methylpropanamido)benzene-1-sulfonyl chloride exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the sulfonyl chloride group acts as an electrophile, reacting with nucleophiles to form sulfonamide derivatives. The molecular targets and pathways involved vary depending on the application, but generally, the compound interacts with functional groups on other molecules to form new chemical bonds.
Comparison with Similar Compounds
Benzene-1-sulfonyl chloride: The parent compound without the 2-methylpropanamide group.
4-(Methylamino)benzene-1-sulfonyl chloride: A similar compound with a methylamino group instead of the 2-methylpropanamide group.
Uniqueness: The presence of the 2-methylpropanamide group in 4-(2-Methylpropanamido)benzene-1-sulfonyl chloride provides unique chemical properties and reactivity compared to its similar compounds. This group enhances the compound's stability and reactivity, making it more suitable for specific applications in scientific research and industry.
Properties
IUPAC Name |
4-(2-methylpropanoylamino)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3S/c1-7(2)10(13)12-8-3-5-9(6-4-8)16(11,14)15/h3-7H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGMKGRTTKHKFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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